N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Medicinal chemistry Scaffold hopping SAR exploration

N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 873564-86-4) is a fully synthetic small molecule (C19H19FN2O2, MW 326.37) built on the 5-oxopyrrolidine-3-carboxamide scaffold. This scaffold is the subject of active patenting as NaV1.8 inhibitors for pain and itch disorders and has been explored as CCR5 antagonists for anti-HIV-1 applications.

Molecular Formula C19H19FN2O2
Molecular Weight 326.371
CAS No. 873564-86-4
Cat. No. B2851284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
CAS873564-86-4
Molecular FormulaC19H19FN2O2
Molecular Weight326.371
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)C
InChIInChI=1S/C19H19FN2O2/c1-12-6-5-8-16(13(12)2)21-19(24)14-10-18(23)22(11-14)17-9-4-3-7-15(17)20/h3-9,14H,10-11H2,1-2H3,(H,21,24)
InChIKeyDAJZGYIEDZPLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (873564-86-4) – Structural Identity and Scaffold Context for Procurement Decisions


N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 873564-86-4) is a fully synthetic small molecule (C19H19FN2O2, MW 326.37) built on the 5-oxopyrrolidine-3-carboxamide scaffold [1]. This scaffold is the subject of active patenting as NaV1.8 inhibitors for pain and itch disorders [2] and has been explored as CCR5 antagonists for anti-HIV-1 applications [3]. The compound’s substitution pattern – a 2,3-dimethylphenyl amide and an N1-(2-fluorophenyl) group – distinguishes it from the more common 4-fluorophenyl and 2,4-/2,6-dimethylphenyl isomers found among commercial analogs [4]. Experimentally determined biological data for this exact compound remain absent from primary literature, placing its current value proposition in scaffold-hopping programs, selective chemical probe development, and structure-activity relationship (SAR) exploration where unique substitution vectors are prioritized over pre-validated target engagement.

Why Generic Substitution Fails for N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (873564-86-4)


Within the 5-oxopyrrolidine-3-carboxamide family, even a single positional shift of the fluorine atom or a methyl group regioisomer can alter pharmacological activity by orders of magnitude. In the CCR5 antagonist series, moving from a 4-fluorobenzoyl substituent to a 3,4-dichloro pattern improved binding affinity from an IC50 of 1.9 µM to 0.050 µM, a 38-fold gain [1]. The NaV1.8 inhibitor patent explicitly enumerates hundreds of distinct substitution combinations, implying that potency, selectivity, and pharmacokinetics are exquisitely sensitive to the aryl-amide and N1-aryl identity [2]. Consequently, substituting N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide with the commercially more common 4-fluorophenyl isomer (CAS 311765-51-2) or with a 2,6-dimethylphenyl analog would introduce a different electronic surface, dipole moment, and steric footprint, invalidating any SAR hypothesis built on the target compound’s specific vector. For programs that have identified this precise CAS number via virtual screening or focused-library design, generic replacement without re-synthesis and re-assay introduces an unknown risk of false-negative or false-positive SAR conclusions.

Quantitative Differentiation Evidence for N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (873564-86-4)


Regioisomeric Fluorine Position Differentiates Target Compound from the Readily Available 4-Fluorophenyl Analog

The target compound bears an ortho-fluorine on the N1-phenyl ring, whereas the closest commercially listed analog (CAS 311765-51-2) carries a para-fluorine [1]. This positional difference alters the calculated logP (3.34 for the target [2] vs 3.57 for the 4-F analog [1]) and is expected to change the preferred conformation of the N1-aryl group, impacting target binding. In the related CCR5 antagonist series, an ortho vs. para substitution shift on the central phenyl ring changed IC50 by >30-fold (from 1.9 µM to 0.057 µM) [3].

Medicinal chemistry Scaffold hopping SAR exploration

Methyl Group Regioisomerism: 2,3-Dimethylphenyl vs. 2,6-Dimethylphenyl Amide Substitution

The target compound contains a 2,3-dimethylphenyl amide group, whereas a closely related analog features a 2,6-dimethylphenyl substitution . The 2,3-pattern places one methyl group in a position that can engage in intramolecular interactions with the amide carbonyl, potentially stabilizing a specific bioactive conformation. In the NaV1.8 patent series, methyl positional isomerism on the anilide ring is a key variable for modulating potency and selectivity [1]. The ZINC database confirms the target compound's structure (C19H19FN2O2, MW 326.371) but lists no known biological activity, indicating it occupies an unexplored region of SAR space [2].

Medicinal chemistry Ligand design Selectivity engineering

Scaffold-Level NaV1.8 Inhibitor Potential: Target Compound Fills a Gap in the 2-Fluorophenyl Sub-Series

The 5-oxopyrrolidine-3-carboxamide scaffold is validated as a NaV1.8 inhibitor chemotype in patent WO2021257420A1, which discloses compounds with IC50 values ranging from <10 nM to >10 µM depending on substitution [1]. While the target compound is not explicitly exemplified, its ortho-fluorophenyl N1-substituent and 2,3-dimethylphenyl amide combination is not described in the patent's extensive SAR tables, suggesting it occupies a novel sub-series. In contrast, para-fluorophenyl and para-substituted benzyl analogs are heavily represented among potent examples [1]. The ZINC database confirms the target compound is structurally novel with no ChEMBL activity records as of the last update [2].

Ion channel pharmacology Pain research Patent analysis

Physicochemical Differentiation: logP, PSA, and Hydrogen-Bonding Capacity vs. Closest Analogs

The target compound’s calculated logP of 3.34 (ZINC) [1] is lower than the 4-fluorophenyl isomer’s 3.57 [2], consistent with the higher polarity of ortho-fluorine substituents. Topological polar surface area (tPSA) is 49.41 Ų for the 4-F analog; the target compound’s identical molecular formula and rotatable bond count predict the same tPSA [3]. However, the ortho-fluorine introduces a stronger dipole moment and alters the electrostatic potential surface compared with para-fluoro analogs, which may impact permeability, solubility, and off-target binding. The scaffold class typically shows 1 hydrogen bond donor (amide NH) and 4 acceptors, placing these compounds in favorable oral drug-like space by Lipinski and Veber criteria [1][2].

ADME prediction Library design Physicochemical profiling

Recommended Application Scenarios for N-(2,3-dimethylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (873564-86-4)


Scaffold-Hopping and Novel IP Generation Around NaV1.8 Inhibitor Chemotypes

The target compound’s ortho-fluorophenyl/2,3-dimethylphenyl substitution pattern is not represented in the extensive SAR tables of patent WO2021257420A1 [1]. Medicinal chemistry teams pursuing novel composition-of-matter IP for NaV1.8 inhibitors can use this compound as a starting point for a sub-series that deliberately avoids the heavily exemplified para-fluorophenyl and para-substituted benzyl vectors. Synthesis of analogs with systematic variation at the 2-fluorophenyl and 2,3-dimethylphenyl positions can generate patentable SAR space while leveraging the validated 5-oxopyrrolidine-3-carboxamide pharmacophore.

Focused Library Design for CCR5 or Related Chemokine Receptor Antagonism

The 5-oxopyrrolidine-3-carboxamide scaffold has demonstrated CCR5 antagonism with optimized IC50 values as low as 0.038 µM [2]. Although the target compound was not tested in that study, its unique substitution pattern (ortho-fluorine on N1-phenyl, 2,3-dimethylphenyl amide) offers a new structural vector for CCR5-focused library enumeration. Procurement of this specific CAS number enables exploration of whether the ortho-fluorine/2,3-dimethyl combination provides improved membrane fusion inhibition relative to the published 1-benzyl and 3,4-dichlorophenyl optimized leads [2].

Physicochemical Property Optimization in CNS-Penetrant Programs

The target compound’s calculated logP of 3.34, which is 0.23 units lower than the 4-fluorophenyl isomer [3][4], makes it a candidate for CNS drug discovery programs where reducing logP is correlated with improved brain penetration and reduced P-glycoprotein efflux. The ortho-fluorine substitution also modifies the electrostatic potential relative to para-substituted analogs, which can alter off-target binding profiles. Procurement for ADME cassette screening alongside the 4-fluoro comparator allows direct experimental determination of whether the logP shift translates to meaningful improvements in MDCK-MDR1 permeability or microsomal stability.

Chemical Probe Development for Target ID and Selectivity Profiling

Because the target compound has no annotated biological activity in ChEMBL or PubChem [3], it represents a genuinely unexplored chemical probe. Academic screening centers and chemical biology core facilities can employ this compound in broad-panel kinase, GPCR, or ion channel profiling assays to de-orphanize its target(s) and establish selectivity fingerprints. The availability of a close 4-fluorophenyl isomer (CAS 311765-51-2) [4] as a readily accessible inactive control or comparator enhances the value of the target compound for definitive target engagement studies.

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